6-(Oxazol-5-yl)nicotinic acid 6-(Oxazol-5-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14235325
InChI: InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

6-(Oxazol-5-yl)nicotinic acid

CAS No.:

Cat. No.: VC14235325

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Oxazol-5-yl)nicotinic acid -

Specification

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13)
Standard InChI Key YRLJTCDDHRUEOT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(=O)O)C2=CN=CO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(Oxazol-5-yl)nicotinic acid consists of a pyridine ring (nicotinic acid) substituted at the 6-position with an oxazole heterocycle. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, contributes to the compound’s planar geometry and electronic delocalization. The carboxylic acid group at the 3-position of the pyridine ring introduces polarity, enabling hydrogen bonding and salt formation .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid
CAS Registry Number1103394-64-4
Molecular FormulaC9H6N2O3\text{C}_9\text{H}_6\text{N}_2\text{O}_3
Molecular Weight190.16 g/mol
H-Bond Donors1
H-Bond Acceptors5
InChIKeyYRLJTCDDHRUEOT-UHFFFAOYSA-N
SupplierLocationProduct Page
ChemScene, LLCNew Jersey, USALink
AiFChem (XtalPi)Massachusetts, USALink

Both suppliers emphasize custom synthesis capabilities, indicating demand for tailored derivatives in academic and industrial research .

Physicochemical Properties

Partitioning Behavior

With a calculated LogP (octanol-water partition coefficient) of approximately 1.2, the compound exhibits balanced lipophilicity, making it suitable for pharmacokinetic optimization in drug design .

Applications in Research and Development

Pharmaceutical Intermediates

The oxazole ring is a privileged structure in medicinal chemistry, contributing to kinase inhibition and antimicrobial activity. While direct biological data for 6-(oxazol-5-yl)nicotinic acid are lacking, its structural analogs are explored as:

  • Antifungal agents: Arylhydrazine derivatives with diphenyl ether fragments demonstrate potent succinate dehydrogenase inhibition (e.g., compound D6, EC50_{50} = 0.09 mg/L against Rhizoctonia solani) .

  • Thyroid hormone modulators: Nicotinic acid derivatives alter serum thyroxine levels, though the oxazole-substituted variant’s effects remain unstudied .

Material Science

The conjugated π-system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Its rigid structure could enhance charge transport in thin-film devices .

Future Directions

Biological Screening

Priority areas include:

  • Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.

  • Enzyme inhibition studies: Targeting SDH, kinases, or cytochrome P450 isoforms.

Structural Optimization

Introducing electron-withdrawing or donating groups to the oxazole or pyridine rings could modulate electronic properties for specific applications.

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